molecular formula C25H44ClNO3 B11930737 (R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide

(R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide

Cat. No.: B11930737
M. Wt: 442.1 g/mol
InChI Key: FRQCQVUXVOJKTG-AXYUOHRYSA-N
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Description

HyT36 is a small molecule hydrophobic tag that promotes the degradation of fusion proteins and the pseudokinase Her3 . It is primarily used in scientific research to study protein degradation and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HyT36 involves multiple steps, including the formation of a hydrophobic tag and its attachment to a specific molecular structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of HyT36 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and tested for quality before being distributed for research purposes .

Chemical Reactions Analysis

Types of Reactions

HyT36 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of HyT36 .

Scientific Research Applications

HyT36 has a wide range of scientific research applications, including:

Mechanism of Action

HyT36 exerts its effects by promoting the degradation of fusion proteins and the pseudokinase Her3. It selectively destabilizes these proteins, leading to their degradation through the ubiquitin-proteasome pathway. This process involves the binding of HyT36 to the target proteins, marking them for degradation by the cellular machinery .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H44ClNO3

Molecular Weight

442.1 g/mol

IUPAC Name

(2R)-4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide

InChI

InChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28)/t20-,21?,22?,23?,25?/m1/s1

InChI Key

FRQCQVUXVOJKTG-AXYUOHRYSA-N

Isomeric SMILES

C[C@H](CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl

Canonical SMILES

CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl

Origin of Product

United States

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